Cas no 20282-39-7 (2,5-dimethyl-1-propyl-1H-pyrrole)

2,5-dimethyl-1-propyl-1H-pyrrole structure
20282-39-7 structure
Product Name:2,5-dimethyl-1-propyl-1H-pyrrole
Numero CAS:20282-39-7
MF:C9H15N
MW:137.222102403641
MDL:MFCD04618252
CID:269055
PubChem ID:527547
Update Time:2025-05-24

2,5-dimethyl-1-propyl-1H-pyrrole Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrole,2,5-dimethyl-1-propyl-
    • 2,5-DIMETHYL-1-PROPYL-1H-PYRROLE
    • 2,5-dimethyl-1-propylpyrrole
    • 1-propyl-2,5-dimethyl-1H-pyrrole
    • 2,5-dimethyl-1-n-propyl-1H-pyrrole
    • 2,5-dimethyl-1-propyl-pyrrole
    • AC1LB1VY
    • AC1Q2XUM
    • CTK4E3754
    • DTXSID90335838
    • 2,5-Dimethyl-1-propyl-1H-pyrrole #
    • 1H-Pyrrole, 2,5-dimethyl-1-propyl-
    • SB62807
    • 20282-39-7
    • 2, 5-dimethyl-1-propylpyrrole
    • CXSJSHHYPARDPV-UHFFFAOYSA-N
    • EN300-06976
    • SCHEMBL11489950
    • Z55893003
    • AKOS000101174
    • 2,5-dimethyl-1-propyl-1H-pyrrole
    • MDL: MFCD04618252
    • Inchi: 1S/C9H15N/c1-4-7-10-8(2)5-6-9(10)3/h5-6H,4,7H2,1-3H3
    • Chiave InChI: CXSJSHHYPARDPV-UHFFFAOYSA-N
    • Sorrisi: N1(C(C)=CC=C1C)CCC

Proprietà calcolate

  • Massa esatta: 137.12055
  • Massa monoisotopica: 137.120449
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 90.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 4.9
  • XLogP3: 2.3

Proprietà sperimentali

  • Densità: 0.9±0.1 g/cm3
  • Punto di fusione: NA
  • Punto di ebollizione: 205.1±9.0 °C at 760 mmHg
  • Punto di infiammabilità: 77.9°C
  • Indice di rifrazione: 1.483
  • PSA: 4.93
  • Pressione di vapore: 0.4±0.4 mmHg at 25°C

2,5-dimethyl-1-propyl-1H-pyrrole Informazioni sulla sicurezza

2,5-dimethyl-1-propyl-1H-pyrrole Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
D590733-50mg
2,5-dimethyl-1-propyl-1H-pyrrole
20282-39-7
50mg
$ 50.00 2022-06-05
TRC
D590733-100mg
2,5-dimethyl-1-propyl-1H-pyrrole
20282-39-7
100mg
$ 95.00 2022-06-05
TRC
D590733-500mg
2,5-dimethyl-1-propyl-1H-pyrrole
20282-39-7
500mg
$ 320.00 2022-06-05
Chemenu
CM514236-1g
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 97%
1g
$*** 2023-03-30
eNovation Chemicals LLC
D113991-1g
2,5-DIMETHYL-1-PROPYL-1H-PYRROLE
20282-39-7 95%
1g
$550 2025-02-20
A2B Chem LLC
AB04075-10g
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 95%
10g
$1130.00 2024-04-20
A2B Chem LLC
AB04075-50mg
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 95%
50mg
$77.00 2024-04-20
A2B Chem LLC
AB04075-100mg
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 95%
100mg
$101.00 2024-04-20
A2B Chem LLC
AB04075-250mg
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 95%
250mg
$128.00 2024-04-20
A2B Chem LLC
AB04075-500mg
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 95%
500mg
$208.00 2024-04-20

2,5-dimethyl-1-propyl-1H-pyrrole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 4

Condizioni di reazione
1.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 6

Condizioni di reazione
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

2,5-dimethyl-1-propyl-1H-pyrrole Raw materials

2,5-dimethyl-1-propyl-1H-pyrrole Preparation Products

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd